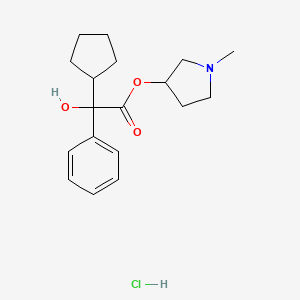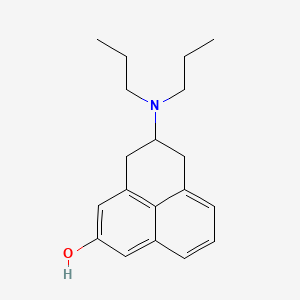
Alentemol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alentemol, or alentamol, is a selective dopamine autoreceptor agonist described as an antipsychotic.
Applications De Recherche Scientifique
Bone Health and Osteoporosis Treatment
Alentemol, known as Alendronate in scientific literature, is primarily used in treating osteoporosis, particularly in postmenopausal women. It is an antiresorptive agent that increases bone mineral density (BMD) at various sites such as the hip, spine, and total body, thereby decreasing the incidence of osteoporotic fractures. Studies have shown that early changes in biochemical markers of bone turnover can predict long-term response to Alendronate therapy, which is crucial for managing elderly patients with osteoporosis (Greenspan et al., 1998).
Combined Treatment Approaches
Research has also explored the combination of Alendronate with other treatments. For instance, a study on ovariectomized rats investigated the effect of combining low-magnitude whole-body vibration (WBV) with Alendronate. This combination was found to enhance the protective effect of Alendronate on bone properties, suggesting a synergistic benefit in preventing bone loss and improving trabecular architecture (Chen et al., 2014).
Long-Term Effects and Safety
Long-term effects of Alendronate have been a subject of study as well. A ten-year study on postmenopausal women treated with Alendronate showed sustained therapeutic effects and good tolerance over the decade. It highlighted that discontinuation of Alendronate resulted in a gradual loss of its effects (Bone et al., 2004). However, there have been concerns about severely suppressed bone turnover as a potential complication of long-term Alendronate therapy, which might increase susceptibility to and delay healing of nonspinal fractures (Odvina et al., 2005).
Propriétés
Numéro CAS |
112891-97-1 |
|---|---|
Nom du produit |
Alentemol |
Formule moléculaire |
C19H25NO |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
5-(dipropylamino)-5,6-dihydro-4H-phenalen-2-ol |
InChI |
InChI=1S/C19H25NO/c1-3-8-20(9-4-2)17-10-14-6-5-7-15-12-18(21)13-16(11-17)19(14)15/h5-7,12-13,17,21H,3-4,8-11H2,1-2H3 |
Clé InChI |
TWUJBHBRYYTEDL-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1CC2=CC=CC3=CC(=CC(=C23)C1)O |
SMILES canonique |
CCCN(CCC)C1CC2=CC=CC3=CC(=CC(=C23)C1)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
2-dipropylamino-2,3-dihydro-1H-phenalen-5-ol monohydrobromide alentamol alentamol hydrobromide, (+)-isomer alentamol hydrobromide, (-)-isomer U 66444B U 68552B U 68553B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



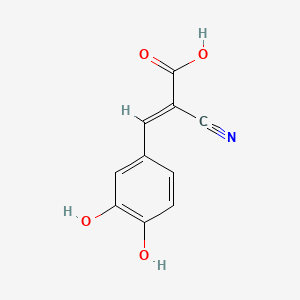
![5-(p-tolylthio)-9H-pyrimido[4,5-b]indole-2,4-diamine](/img/structure/B1664425.png)
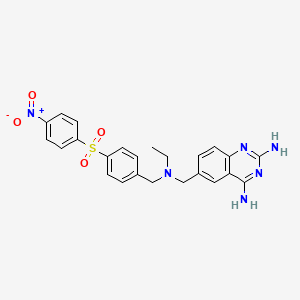
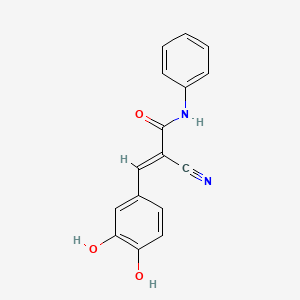
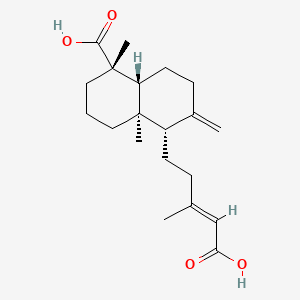
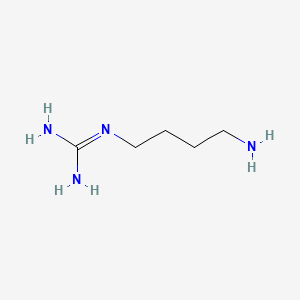
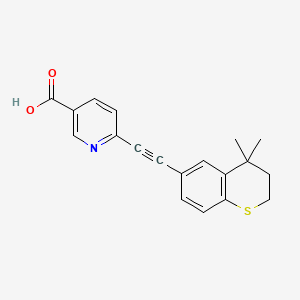
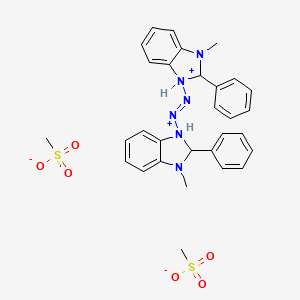
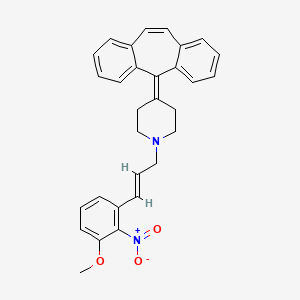
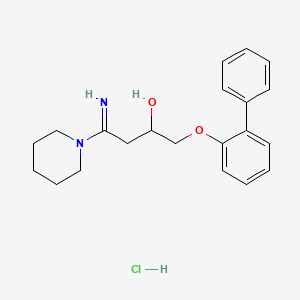
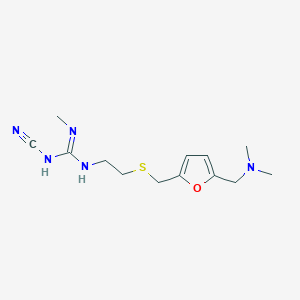
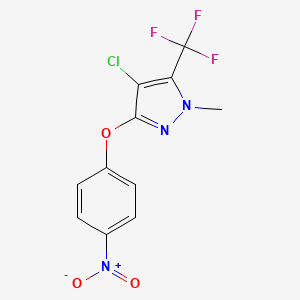
![2-[2-Amino-3-(4-chlorobenzoyl)phenyl]acetamide](/img/structure/B1664445.png)
